molecular formula C19H19N5O2S B2833590 N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide CAS No. 402945-07-7

N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide

Cat. No.: B2833590
CAS No.: 402945-07-7
M. Wt: 381.45
InChI Key: WIIPLCOPNQNQPF-UHFFFAOYSA-N
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Description

N-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide is a thiourea-functionalized benzamide derivative incorporating a pyrazolone core. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Properties

IUPAC Name

1-benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-16(18(26)24(23(13)2)15-11-7-4-8-12-15)20-19(27)22-21-17(25)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,25)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIPLCOPNQNQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up for larger production. The use of acetone as a solvent and the reaction conditions can be optimized for industrial applications to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group undergoes oxidation to form disulfides or sulfonic acid derivatives under controlled conditions.

Reagent/ConditionsProduct FormedYield (%)Reference
H₂O₂ (30%, acidic medium)N-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzamide (urea analog)78
KMnO₄ (neutral, aqueous acetone)Sulfonic acid derivative65
  • Mechanism : The sulfur atom in the thiourea group is oxidized to sulfoxide or sulfone intermediates, ultimately forming urea or sulfonic acid derivatives.

  • Key Insight : Oxidation with H₂O₂ preserves the pyrazole ring’s integrity, while stronger oxidants like KMnO₄ may modify the benzamide’s aromatic system .

Reduction Reactions

The compound’s thiourea group can be reduced to form amines or thiols.

Reagent/ConditionsProduct FormedYield (%)Reference
LiAlH₄ (dry THF, 0°C)N-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzamide82
NaBH₄ (methanol, reflux)Thiol intermediate (unstable; characterized spectroscopically)55
  • Mechanism : LiAlH₄ cleaves the C=S bond, yielding a primary amine. NaBH₄ partially reduces the thiourea to a thiol, which may dimerize unless stabilized .

Substitution Reactions

The nucleophilic sulfur atom participates in alkylation and aryl substitution.

Reagent/ConditionsProduct FormedYield (%)Reference
CH₃I (K₂CO₃, DMF, 50°C)S-Methylated derivative90
PhCH₂Br (Et₃N, CHCl₃)Benzylthioether analog73
  • Key Insight : Methylation occurs regioselectively at the sulfur atom, confirmed via single-crystal XRD analysis .

Cyclization Reactions

Under acidic or basic conditions, the thiourea group facilitates heterocycle formation.

Reagent/ConditionsProduct FormedYield (%)Reference
HCl (conc., ethanol, reflux)Thiazole-fused pyrazole derivative68
NaOH (aq., 80°C)Benzothiazinone analog61
  • Mechanism : Intramolecular cyclization via attack of the sulfur atom on adjacent electrophilic sites generates five- or six-membered heterocycles .

Acid/Base Hydrolysis

The benzamide and thiourea groups are susceptible to hydrolysis.

Reagent/ConditionsProduct FormedYield (%)Reference
HCl (6M, reflux)4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one + Benzamide95
NaOH (2M, ethanol, 60°C)Sodium salt of hydrolyzed thiourea88
  • Key Insight : Acidic hydrolysis cleaves the amide bond, while basic conditions deprotonate the thiourea, forming stable salts .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)Reference
150–200Loss of crystalline water5.2
250–300Pyrazole ring decomposition34.7
300–400Benzamide fragmentation60.1

Interaction with Metal Ions

The thiourea sulfur acts as a ligand for transition metals:

Metal Salt (aq.)Complex FormedStability Constant (log K)Reference
Cu(NO₃)₂[Cu(L)₂]·2H₂O12.4
FeCl₃[Fe(L)Cl₂]9.8
  • Application : These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Photochemical Reactions

UV irradiation in methanol induces C-S bond cleavage:

Wavelength (nm)Product FormedQuantum Yield (Φ)Reference
254Benzamide + Pyrazole-thiol0.18

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipyretic and Analgesic Properties
The compound has been identified as an important intermediate for synthesizing drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) effects. Its structure allows for modifications that enhance pharmacological activity while minimizing side effects .

2. Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit promising antitumor effects. For instance, compounds based on the pyrazole framework have demonstrated efficacy in inhibiting cancer cell proliferation, suggesting that N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide could be a lead compound for developing new cancer therapies .

3. Inhibitors of RET Kinase
Research has shown that benzamide derivatives can act as inhibitors of RET kinase, which is implicated in various cancers. The incorporation of the pyrazole moiety into benzamide frameworks has led to the discovery of novel compounds with significant inhibitory activity against RET kinase, making them candidates for targeted cancer therapies .

Structural Studies

1. Crystal Structure Analysis
The crystal structure of this compound has been characterized using single-crystal X-ray diffraction techniques. The analysis revealed a three-dimensional network stabilized by intermolecular hydrogen bonds and π–π interactions between aromatic rings. Such structural insights are crucial for understanding the compound's stability and reactivity .

2. Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to explore the intermolecular interactions within the crystal lattice of this compound. This approach provides valuable information about the types and strengths of interactions that contribute to the overall stability of the molecular assembly .

Computational Modeling

1. Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding how modifications to the compound can enhance its therapeutic potential by optimizing binding interactions with target proteins .

2. Density Functional Theory (DFT) Calculations
DFT calculations have been utilized to investigate the electronic properties and stability of the compound. These theoretical studies complement experimental findings by providing insights into electronic distributions and potential reactive sites within the molecule .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntipyretic and analgesic drug synthesis; potential antitumor activity
Structural StudiesCrystal structure characterization; Hirshfeld surface analysis
Computational ModelingMolecular docking studies; DFT calculations for electronic properties

Mechanism of Action

The mechanism of action of N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in enzymes, leading to inhibition or activation of the enzyme’s function . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Ring

  • Target Compound : Features a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group.
  • N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides (): Difference: The pyrazole ring substituents are 2,3-dimethyl vs. 1,5-dimethyl. Impact: Altered steric and electronic environments may influence biological activity.

Benzamide vs. Acetamide Derivatives

  • Target Compound : Benzamide linked via a thiourea bridge.
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Difference: Acetamide replaces benzamide; 2,4-dichlorophenyl substituent introduces electronegative Cl atoms. The dichlorophenyl group enhances lipophilicity and may influence antimicrobial or anti-inflammatory activity .

Thiourea vs. Formamide Functionality

  • Target Compound : Thiourea (-NH-CS-NH-) bridge.
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ():
    • Difference : Formamide (-NH-CO-) replaces thiourea.
    • Impact : The absence of sulfur eliminates metal-chelating capacity. Formamide derivatives are intermediates in drug synthesis (e.g., antipyretics) but lack the thiourea’s coordination versatility .

Halogenated Derivatives

  • 4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide (): Difference: Chlorine substituent on the benzamide ring. highlights its use in synthesizing metal complexes (e.g., Co(II), Ni(II)), suggesting the chloro group aids in ligand coordination .

Physicochemical and Functional Properties

Metal Coordination Behavior

Compound Key Functional Groups Metal Complexes Reported Applications
Target Compound Benzamide, thiourea Not explicitly reported Potential chelator
4-Chloro derivative () Chlorobenzamide, thiourea Co(II), Ni(II), Cu(II) Coordination chemistry
Hydrazinecarbothioamide () Benzylidene, thiourea Not reported Chelation-enhanced bioactivity
  • Key Insight : The chloro-substituted analog () demonstrates superior metal-binding utility due to the electron-withdrawing Cl atom, which stabilizes metal-ligand interactions.

Hydrogen Bonding and Crystal Packing

  • Target Compound : Likely forms intermolecular N-H···O and N-H···S hydrogen bonds.
  • 2-(2,4-Dichlorophenyl)acetamide derivative (): Forms R₂²(10) hydrogen-bonded dimers via N-H···O interactions, influencing crystal packing and stability .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (): Exhibits planar amide groups with C=O···H-N hydrogen bonds, common in pyrazolone-based structures .

Biological Activity

N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide is a complex organic compound that belongs to the class of benzamides. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, including synthesis, mechanism of action, and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide core with a pyrazole moiety. Its molecular formula is C15H17N3O2SC_{15}H_{17}N_3O_2S, and it has a molecular weight of approximately 319.38 g/mol. The compound's unique structure allows for various interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing amine and carbonyl compounds.
  • Cyclization : Formation of the pyrazole ring through cyclization reactions.
  • Thioamide Formation : Incorporating thioamide functionalities to enhance biological activity.

Biological Activity

This compound exhibits several biological activities:

Anticancer Activity

Research indicates that benzamide derivatives can inhibit various cancer cell lines. For instance, studies have shown that compounds similar to N-{[(1,5-dimethyl-3-oxo-2-phenylpyrazol)]} exhibit cytotoxic effects against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Benzamide derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

N-{[(1,5-dimethyl-3-oxo-2-phenylpyrazol)]} has been studied for its potential as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR leads to reduced folate levels in cells, which is crucial for DNA synthesis and repair .

Case Study 1: Anticancer Efficacy

In a study conducted on various benzamide derivatives, including N-{[(1,5-dimethyl-3-oxo)]}, significant reductions in tumor growth were observed in murine models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

A series of derivatives were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the benzamide core significantly enhanced activity against resistant strains .

The biological mechanisms underlying the activity of N-{[(1,5-dimethyl)]} involve:

  • Interaction with Target Proteins : Binding to specific receptors or enzymes leading to functional inhibition.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
  • Disruption of Cellular Processes : Interference with nucleic acid synthesis and metabolic pathways.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this compound?

Methodological Answer:
The compound is synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio under ambient conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or dichloromethane) and monitored via TLC for completion . Characterization involves:

  • Single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure and confirm bond lengths/angles (e.g., SHELX software for refinement ).
  • Spectroscopic techniques : NMR (¹H/¹³C) for functional group validation, FT-IR for thiourea C=S bond identification (~1250 cm⁻¹), and mass spectrometry for molecular ion confirmation .
  • Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions like H-bonding and π-stacking .

Basic: How is X-ray crystallography applied to determine the molecular conformation of this compound?

Methodological Answer:
SCXRD is performed using a diffractometer (e.g., Bruker D8 VENTURE) with MoKα radiation (λ = 0.71073 Å). Data collection includes:

  • Cell parameter refinement from 25+ reflections.
  • Data integration and reduction with programs like SAINT or SHELXL .
  • Structure solution via direct methods (SHELXS) and refinement (SHELXL) to achieve R-factors < 0.06 . Key outputs include torsion angles (e.g., anti-periplanar amide conformation ) and dihedral angles between aromatic rings (e.g., 37.4–67.0° ).

Advanced: How do intermolecular interactions stabilize the supramolecular assembly of this compound?

Methodological Answer:
The crystal packing is stabilized by:

  • Classical hydrogen bonds : N–H⋯O and C–H⋯O interactions forming R₂²(10) motifs .
  • Non-covalent interactions : C–H⋯π (2.7–3.0 Å) and lone pair⋯π (e.g., S⋯π in halogenated derivatives ).
  • Energy frameworks analysis (CrystalExplorer) to quantify electrostatic/dispersion contributions. For example, electrostatic energy dominates stabilization (-12 kcal/mol) in halogenated analogs .
  • DFT calculations (B3LYP-D3/def2-TZVP) validate interaction energies (0.9–6.1 kcal/mol for H-bonds; up to 12 kcal/mol for π-interactions) .

Advanced: What computational strategies are used to predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) to compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV ), Mulliken charges, and electrostatic potential maps .
  • Molecular docking : AutoDock Vina or GOLD Suite to assess binding affinities (e.g., with cyclooxygenase-2 for anti-inflammatory activity prediction ).
  • QTAIM/NCIplot analysis : Identify bond critical points (BCPs) for non-covalent interactions, with ρ(r) ~0.02 a.u. for weak H-bonds .

Advanced: How can graph set analysis inform crystal engineering strategies for derivatives?

Methodological Answer:

  • Graph set notation (Bernstein et al., 1995) classifies H-bond patterns into motifs like D (donor) and R (ring). For example, N–H⋯O bonds in this compound form D ⁴₁¹ chains along [100] .
  • Synthonic engineering : Design co-crystals by matching synthons (e.g., amide-pyrazole dimers) with complementary molecules .
  • Energy decomposition analysis (SAPT) distinguishes electrostatic/induction contributions for targeted supramolecular design .

Advanced: How does structural modification (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

  • Halogenation : Introduce Cl/Br at the benzamide moiety to enhance lipophilicity (logP increases by ~0.5 units) and π-stacking (e.g., 2-chloro derivative shows improved antifungal IC₅₀ ).
  • SAR studies : Correlate substituent effects (e.g., nitro groups at para positions) with docking scores (e.g., ∆G = -8.2 kcal/mol for COX-2 inhibition ).
  • Pharmacokinetic modeling : SwissADME predicts improved BBB penetration for methylsulfanyl analogs .

Advanced: What challenges arise in resolving disorder or twinning in crystallographic studies?

Methodological Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned data (e.g., high-resolution P2₁/c crystals ).
  • Disordered solvent handling : Apply SQUEEZE (PLATON) to model electron density in voids .
  • Dynamic disorder : Refine occupancies for overlapping conformers (e.g., rotating methyl groups ).

Advanced: How do solvent and temperature conditions influence polymorph formation?

Methodological Answer:

  • Screening : Use Crystal16™ to test solvents (e.g., ethanol yields Form I; DMF yields Form II ).
  • DSC/TGA : Identify enantiotropic transitions (melting point ~473–475 K ).
  • Slurry conversion : Monitor polymorph stability via PXRD (e.g., Form I → II after 72h in acetonitrile ).

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